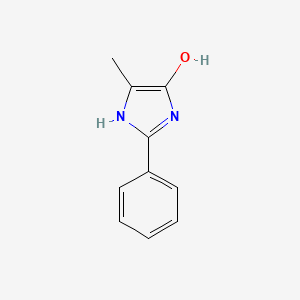![molecular formula C11H24N2O5 B14300588 N,N'-Bis[(3-hydroxybutoxy)methyl]urea CAS No. 122480-20-0](/img/structure/B14300588.png)
N,N'-Bis[(3-hydroxybutoxy)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-hydroxybutoxymethyl)urea is a chemical compound with the molecular formula C11H24N2O5. It is a derivative of urea, featuring two 3-hydroxybutoxymethyl groups attached to the nitrogen atoms of the urea core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxybutoxymethyl)urea typically involves the reaction of urea with 3-hydroxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(3-hydroxybutoxymethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-hydroxybutoxymethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the urea core can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the urea core can produce primary or secondary amines .
Applications De Recherche Scientifique
1,3-Bis(3-hydroxybutoxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials .
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-hydroxybutoxymethyl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The urea core can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar structure but lacks the 3-hydroxybutoxymethyl groups.
1,3-Bis(p-hydroxyphenyl)urea: Contains phenyl groups instead of butoxymethyl groups.
Hydroxyurea: A simpler structure with a single hydroxyl group attached to the urea core
Uniqueness
1,3-Bis(3-hydroxybutoxymethyl)urea is unique due to the presence of two 3-hydroxybutoxymethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
122480-20-0 |
|---|---|
Formule moléculaire |
C11H24N2O5 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1,3-bis(3-hydroxybutoxymethyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16) |
Clé InChI |
QSLJHBWQENHGMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCNC(=O)NCOCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


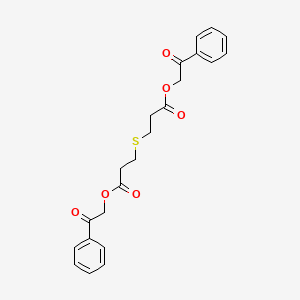
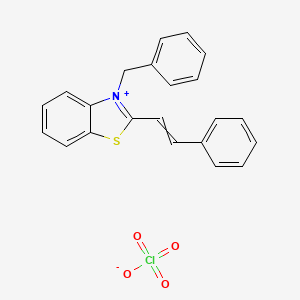
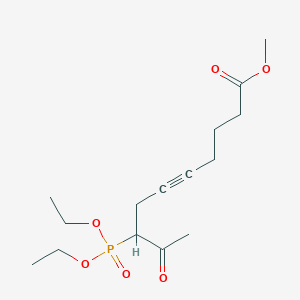
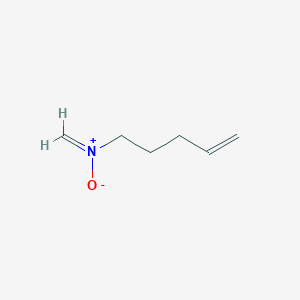
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
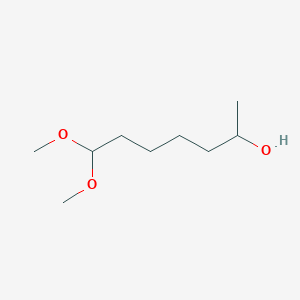
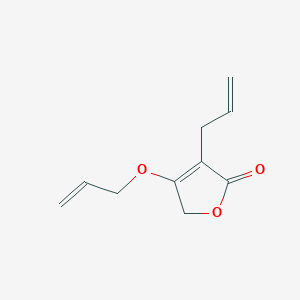


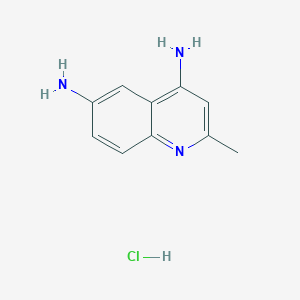
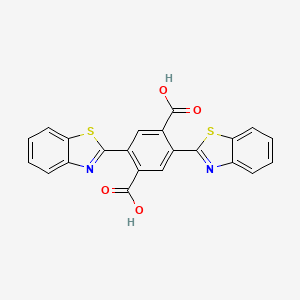
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
